molecular formula C19H20N2O3 B2962257 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941979-79-9

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2962257
CAS RN: 941979-79-9
M. Wt: 324.38
InChI Key: MMGGWMKXDOUPSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidone derivatives, such as “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 19 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChIKey of the compound is SEAWONBXKAHDGX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.38 g/mol. It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 49.4 Ų .

Scientific Research Applications

  • Chemical Synthesis and Modifications :

    • Enantioselective Synthesis : N-methoxy-N-methylamide derivatives, related to the compound of interest, are used in enantioselective synthesis, enabling the creation of complex, chiral molecules (Calvez, Chiaroni, & Langlois, 1998).
    • Benzamide Derivatives in Corrosion Inhibition : Benzamide derivatives with methoxy substituents, similar to the compound , demonstrate significant inhibition of mild steel corrosion, highlighting their potential in industrial applications (Mishra et al., 2018).
  • Pharmacological Research :

    • Antipsychotic Agents : Certain benzamide derivatives exhibit potential as antipsychotic agents, offering insights into new treatments for psychiatric conditions (Högberg et al., 1990).
    • Antiplatelet Agents : Some benzamide derivatives show promise as antiplatelet agents, which could be significant in the treatment of cardiovascular diseases (Liu, Chen, Qiu, & Zhang, 2019).
  • Other Applications :

    • Antihyperglycemic Agents : Research on benzopyran derivatives, structurally related to benzamides, suggests their potential in treating diabetes mellitus (Nomura et al., 1999).
    • Alzheimer's Disease Research : Compounds structurally similar to benzamides have been studied for their potential in treating Alzheimer's disease symptoms, demonstrating the broad applicability of these compounds in neurological research (Lee et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin, leading to clot formation .

Mode of Action

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This compound inhibits both free and prothrombinase-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Pharmacokinetics

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has been identified as the major circulating metabolite in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide leads to a reduction in thrombin generation, thereby decreasing the risk of thromboembolic diseases . Preclinical studies have demonstrated its dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Action Environment

While specific environmental factors influencing the action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other drugs could potentially influence the compound’s action, efficacy, and stability

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-17-11-10-15(20-19(23)14-7-3-2-4-8-14)13-16(17)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGGWMKXDOUPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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